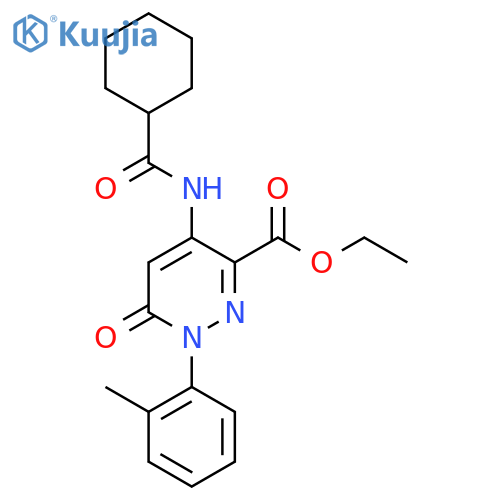Cas no 941974-31-8 (ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

941974-31-8 structure
商品名:ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- AKOS024640143
- F2332-0126
- 941974-31-8
- ethyl 4-(cyclohexanecarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- ethyl 4-(cyclohexanecarbonylamino)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
-
- インチ: 1S/C21H25N3O4/c1-3-28-21(27)19-16(22-20(26)15-10-5-4-6-11-15)13-18(25)24(23-19)17-12-8-7-9-14(17)2/h7-9,12-13,15H,3-6,10-11H2,1-2H3,(H,22,26)
- InChIKey: UXWBARAAMXPOLR-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CCCCC1)NC1=CC(N(C2C=CC=CC=2C)N=C1C(=O)OCC)=O
計算された属性
- せいみつぶんしりょう: 383.18450629g/mol
- どういたいしつりょう: 383.18450629g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 679
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 88.1Ų
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2332-0126-30mg |
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
941974-31-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2332-0126-50mg |
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
941974-31-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2332-0126-2μmol |
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
941974-31-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2332-0126-5mg |
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
941974-31-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2332-0126-1mg |
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
941974-31-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2332-0126-3mg |
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
941974-31-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2332-0126-10mg |
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
941974-31-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2332-0126-2mg |
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
941974-31-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2332-0126-20μmol |
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
941974-31-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2332-0126-25mg |
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
941974-31-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 関連文献
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
941974-31-8 (ethyl 4-cyclohexaneamido-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate) 関連製品
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
